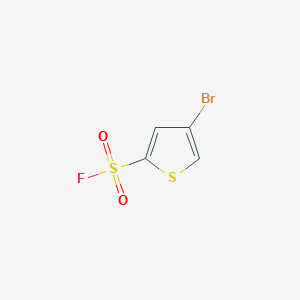

4-Bromothiophene-2-sulfonylfluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromothiophene-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFO2S2/c5-3-1-4(9-2-3)10(6,7)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBISHJKDPHLQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 4 Bromothiophene 2 Sulfonylfluoride

Direct Synthesis Approaches to 4-Bromothiophene-2-sulfonylfluoride

The most direct route to this compound involves the formation of the sulfonyl fluoride (B91410) moiety from a suitable precursor, namely 4-bromo-2-mercaptothiophene. This approach focuses on the construction of the target molecule by functionalizing the sulfur atom at a late stage of the synthesis.

Oxidative Functionalization of Thiols to Sulfonyl Fluorides

A prominent method for the direct conversion of thiols to sulfonyl fluorides is through electrochemical oxidative coupling. acs.orgnih.govtue.nlresearchgate.netmdpi.com This technique offers a mild and environmentally benign alternative to traditional methods that often require harsh reagents. The general transformation involves the oxidation of a thiol in the presence of a fluoride source to directly yield the corresponding sulfonyl fluoride.

The precursor for this direct approach is 4-bromo-2-mercaptothiophene. The synthesis of the parent 2-thiophenethiol can be achieved by the lithiation of thiophene (B33073) with n-butyllithium, followed by quenching with elemental sulfur. orgsyn.org A similar strategy, starting from 3-bromothiophene (B43185), is a plausible route to obtain 4-bromo-2-mercaptothiophene. The regioselectivity of the lithiation at the 2-position of a 3-substituted thiophene is generally favored.

Table 1: Proposed Synthesis of 4-bromo-2-mercaptothiophene

| Step | Reactant | Reagents | Product | Notes |

| 1 | 3-Bromothiophene | 1. n-Butyllithium 2. Sulfur (S₈) | 4-bromo-2-mercaptothiophene | Based on the synthesis of 2-thiophenethiol from thiophene. orgsyn.org |

The electrochemical synthesis of sulfonyl fluorides from thiols has been optimized for a range of substrates. acs.orgtue.nltue.nl Key parameters that influence the efficiency of the conversion of 4-bromo-2-mercaptothiophene to this compound include the choice of electrolyte, fluoride source, solvent system, and electrode materials.

Potassium fluoride (KF) is a commonly used and cost-effective fluoride source. acs.orgnih.govtue.nl The addition of a phase-transfer catalyst or a co-solvent system, such as acetonitrile (B52724)/water, can be crucial for achieving good yields. Pyridine is often added to the reaction mixture, where it is thought to act as a catalyst or to stabilize intermediates. acs.orgtue.nl The use of undivided cells with graphite (B72142) anodes and iron or stainless steel cathodes has been reported to be effective. acs.orgtue.nl

Table 2: General Optimized Conditions for Electrochemical Sulfonyl Fluoride Synthesis

| Parameter | Condition | Reference |

| Fluoride Source | Potassium Fluoride (KF) | acs.orgtue.nl |

| Additive | Pyridine | acs.orgtue.nl |

| Solvent System | Acetonitrile / Aqueous Acid (e.g., HCl) | acs.org |

| Anode | Graphite | acs.orgtue.nl |

| Cathode | Iron or Stainless Steel | acs.orgtue.nl |

| Potential/Current | Constant current or applied potential | acs.orgtue.nl |

For the specific synthesis of this compound, a systematic variation of these parameters would be necessary to determine the optimal conditions for yield and purity.

The scalability of the electrochemical oxidative coupling of thiols to sulfonyl fluorides has been investigated, demonstrating its potential for larger-scale production. tue.nl Flow chemistry setups have been shown to significantly accelerate the reaction time from hours in a batch reactor to minutes in a continuous flow system, while also improving yields and safety. tue.nl A study on the synthesis of various sulfonyl fluorides demonstrated the scalability of the electrochemical method up to the 10 mmol scale in a flow reactor. tue.nl This suggests that the synthesis of this compound via this route could be amenable to scale-up, which is a critical consideration for industrial applications.

Derivatization Strategies for this compound

An alternative synthetic approach involves the introduction of the sulfonyl fluoride group onto a pre-existing bromothiophene scaffold. This strategy relies on the regioselective functionalization of the thiophene ring.

Introduction of the Sulfonyl Fluoride Moiety onto Bromothiophene Scaffolds

A plausible derivatization strategy begins with the synthesis of 4-Bromothiophene-2-sulfonyl chloride, which can then be converted to the desired sulfonyl fluoride. The synthesis of the sulfonyl chloride intermediate can reportedly be achieved through the bromination of thiophene followed by sulfonylation with chlorosulfonic acid. The final step involves a halogen exchange reaction, where the sulfonyl chloride is treated with a fluoride source, such as potassium fluoride, to yield this compound. mdpi.comnih.gov

Table 3: Proposed Derivatization Strategy for this compound

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

| 1 | Thiophene | Bromine (Br₂) | 3-Bromothiophene | General bromination |

| 2 | 3-Bromothiophene | Chlorosulfonic acid (ClSO₃H) | 4-Bromothiophene-2-sulfonyl chloride | |

| 3 | 4-Bromothiophene-2-sulfonyl chloride | Potassium Fluoride (KF) | This compound | mdpi.comnih.gov |

The key challenge in the derivatization approach is achieving the correct regiochemistry. The electrophilic bromination of thiophene can lead to a mixture of 2- and 3-bromothiophene. To favor the 3-bromo isomer, specific reaction conditions would need to be employed.

Subsequently, the sulfonation of 3-bromothiophene must selectively occur at the C2 position. The directing effects of the bromo substituent on the thiophene ring play a crucial role. In electrophilic substitution reactions, the 2-position of 3-substituted thiophenes is generally activated. This inherent reactivity profile of the thiophene ring can be exploited to achieve the desired regioselective installation of the sulfonyl chloride group. While the direct sulfonation of 3-bromothiophene with chlorosulfonic acid is suggested, optimization of reaction conditions, such as temperature and solvent, would be critical to maximize the yield of the desired 4-bromo-2-sulfonylated product and minimize the formation of other isomers.

Precursor Design and Synthesis for Sulfonyl Fluoride Introduction

The synthesis of the core structure, thiophene-2-sulfonyl fluoride, is the foundational step upon which the synthesis of this compound is built. The introduction of the sulfonyl fluoride group (-SO₂F) onto the thiophene ring can be accomplished through several modern synthetic methods, often starting from readily available thiophene derivatives.

One prominent method involves the use of thiols as precursors. researchgate.netacs.org Heteroaromatic thiols can be oxidized to their corresponding sulfonyl chlorides, which are then converted to sulfonyl fluorides via a halogen exchange reaction, often using a fluoride source like potassium bifluoride (KHF₂). researchgate.net A more direct and environmentally benign approach is the electrochemical oxidative coupling of thiols with a fluoride source, such as potassium fluoride (KF). acs.orgnih.gov This method avoids the use of harsh oxidants and can be performed under mild conditions. nih.gov Kinetic studies of similar electrochemical processes have shown a rapid initial conversion of the thiol to a disulfide intermediate, which is then further oxidized and fluorinated to form the sulfonyl fluoride. acs.org

Another strategy starts with aryl halides. mdpi.com For instance, aryl bromides can undergo a palladium-catalyzed cross-coupling reaction with a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) to form an in-situ sulfinate, which is then treated with a fluorinating agent. mdpi.com

Aryldiazonium salts also serve as effective precursors. A copper-catalyzed Sandmeyer-type fluorosulfonylation can convert aryldiazonium salts into the desired arylsulfonyl fluorides using a sulfur dioxide source and a fluoride donor like KHF₂. mdpi.comorganic-chemistry.org This method is noted for its broad functional group tolerance. organic-chemistry.org

The table below summarizes various precursor strategies for the synthesis of heteroaromatic sulfonyl fluorides, which are applicable to the formation of the thiophene-2-sulfonyl fluoride intermediate.

| Precursor Type | Reagents | Key Features |

| Heteroaromatic Thiols | 1. NaOCl (aq) 2. KHF₂ | Two-step, oxidation followed by Cl-F exchange. researchgate.net |

| Thiols or Disulfides | KF, Pyridine, Electrochemical Cell | Mild, environmentally benign, direct conversion. acs.orgnih.gov |

| Aryl Halides | Pd Catalyst, DABSO, Fluorinating Agent | One-pot, two-step procedure via sulfinate intermediate. mdpi.com |

| Aryldiazonium Salts | Cu Catalyst, DABSO, KHF₂ | General and practical method with broad scope. mdpi.comorganic-chemistry.org |

| Sulfonic Acids | Cyanuric Chloride, KHF₂, Catalyst | One-pot, two-step conversion. mdpi.com |

Bromination of Thiophene-2-sulfonylfluoride Precursors

Once the thiophene-2-sulfonyl fluoride precursor is synthesized, the next critical step is the introduction of a bromine atom at the 4-position of the thiophene ring. The regioselectivity of this bromination is governed by the electronic properties of the sulfonyl fluoride group and the inherent reactivity of the thiophene ring.

Regioselective Bromination Techniques

Direct electrophilic bromination of thiophene-2-sulfonyl fluoride is challenging for achieving 4-substitution. The sulfonyl fluoride group is strongly electron-withdrawing and acts as a meta-director. In the context of the five-membered thiophene ring, this would direct incoming electrophiles primarily to the 4- and 5-positions. However, the 5-position is generally the most activated site in 2-substituted thiophenes for electrophilic attack.

To overcome this and achieve selective bromination at the C4 position, specific methodologies are required. A powerful strategy involves directed ortho-metalation. This technique typically uses a strong base, such as n-butyllithium (n-BuLi), to deprotonate the position ortho to a directing group. In the case of thiophene, the position adjacent to the ring sulfur can also be activated. For 3-alkylthiophenes, treatment with n-BuLi at low temperatures (e.g., -78 °C) followed by the addition of bromine (Br₂) allows for selective bromination. google.comgoogle.com The degree of bromination can be controlled by the stoichiometry of the lithium source and the bromine. google.com A similar principle can be applied to thiophene-2-sulfonyl fluoride, where lithiation at the 3-position, followed by quenching with a bromine source, could potentially be explored, although this may be complicated by the reactivity of the sulfonyl fluoride group.

A more reliable method for achieving the desired 4-bromo substitution pattern involves starting with a pre-functionalized thiophene, as detailed in the following section.

Utilizing 2-Bromothiophene (B119243) Derivatives as Building Blocks

An alternative and often more controlled synthetic route involves starting with a thiophene derivative that already contains a bromine atom at the desired position. For the synthesis of this compound, a logical starting material would be 2,4-dibromothiophene.

The synthesis can proceed via a selective lithium-halogen exchange at one of the bromine positions, followed by the introduction of the sulfonyl fluoride group. Typically, the bromine at the 2-position is more reactive towards lithium-halogen exchange than the bromine at the 3- or 4-position.

The general synthetic sequence is outlined in the table below:

| Step | Reaction | Description |

| 1 | Selective Lithiation | 2,4-dibromothiophene is treated with one equivalent of n-BuLi at low temperature. The lithium-halogen exchange occurs preferentially at the C2 position, yielding 4-bromo-2-lithiothiophene. |

| 2 | Sulfonylation | The resulting organolithium intermediate is reacted with sulfur dioxide (SO₂), forming a lithium sulfinate salt. |

| 3 | Fluorination | The sulfinate salt is then treated with an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor, to yield the final product, this compound. |

This building block approach offers superior regiochemical control compared to the direct bromination of thiophene-2-sulfonyl fluoride. Brominated thiophenes are versatile intermediates used in a variety of coupling reactions, such as the Suzuki coupling of 2-bromothiophene with arylboronic acids to form more complex structures. google.comresearchgate.net This underscores their utility as foundational scaffolds in organic synthesis.

Nitration Studies on Brominated Thiophenes as Intermediates

The nitration of brominated thiophenes serves as a model for understanding the directing effects of multiple substituents on the thiophene ring and can be a pathway to further functionalized derivatives. Introducing a nitro group onto a brominated thiophene ring that also contains a sulfonyl fluoride group presents a significant synthetic challenge due to the presence of multiple deactivating groups.

Studies on related systems provide insight into the expected regioselectivity. For example, the nitration of 5-chloro-3-bromobenzo[b]thiophene has been investigated, demonstrating that electrophilic substitution on heavily substituted thiophene systems is feasible. researchgate.net In the case of N-(dimethylphenyl)methanesulfonamides, the methanesulfonamide (B31651) group directs nitration to the ortho and para positions. researchgate.net

For a molecule like 4-bromothiophene-2-sulfonyl fluoride, both the -SO₂F group at C2 and the -Br at C4 are deactivating and direct incoming electrophiles differently.

The -SO₂F group at C2 directs to the C4 (already occupied) and C5 positions.

The -Br atom at C4 directs to the C2 (already occupied) and C5 positions.

Based on these directing effects, both substituents reinforce the direction of an incoming electrophile, such as the nitronium ion (NO₂⁺), to the C5 position. The C3 position would be the least likely site for substitution.

The predicted outcome of nitration is summarized below:

| Substrate | Existing Substituents | Predicted Position of Nitration | Rationale |

| This compound | C2: -SO₂F (meta-directing) C4: -Br (ortho, para-directing) | C5 | Both substituents direct the incoming electrophile to the C5 position, leading to a high degree of regioselectivity. The overall reaction rate is expected to be low due to the deactivating nature of both groups. |

These nitration studies are crucial for mapping the reactivity of complex thiophene derivatives and for the synthesis of poly-substituted thiophenes, which are valuable building blocks in materials science and medicinal chemistry.

Chemical Reactivity and Transformation Pathways of 4 Bromothiophene 2 Sulfonylfluoride

Cross-Coupling Reactions Involving 4-Bromothiophene-2-sulfonylfluoride

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 4-bromothiophene-2-sulfonyl fluoride (B91410), the presence of a carbon-bromine (C-Br) bond and a sulfur-fluorine (S-F) bond presents opportunities for selective coupling at different positions of the thiophene (B33073) core.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a cornerstone of modern organic synthesis for the formation of biaryl structures.

Scientific literature to date has not provided specific examples or detailed studies on the palladium-catalyzed Suzuki-Miyaura coupling of 4-bromothiophene-2-sulfonyl fluoride at the bromo position. General knowledge of Suzuki-Miyaura reactions suggests that the C-Br bond on the thiophene ring would be the more reactive site for oxidative addition to a palladium(0) catalyst compared to the typically more robust sulfonyl fluoride group. This selectivity is a common feature in the cross-coupling of polyhalogenated aromatic compounds. However, without experimental data for this specific substrate, any discussion on reaction conditions, catalyst systems, and yields remains speculative.

There is currently a lack of published research detailing the substrate scope and efficiency of Suzuki-Miyaura coupling reactions with 4-bromothiophene-2-sulfonyl fluoride. To construct a data table illustrating these aspects, studies would need to be conducted with a variety of boronic acids or their derivatives to assess the impact of electronic and steric factors on the reaction outcome. Such a table would typically include entries detailing the specific boronic acid used, the palladium catalyst and ligand, the base, the solvent, reaction temperature and time, and the resulting yield of the coupled product.

Table 1: Illustrative Substrate Scope for Suzuki-Miyaura Coupling of 4-Bromothiophene-2-sulfonyl fluoride (Hypothetical Data)

| Entry | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | N/A |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 110 | 8 | N/A |

| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ | - | Cs₂CO₃ | DMF | 90 | 16 | N/A |

N/A: Not available from existing literature.

Negishi Coupling Reactions

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, also typically catalyzed by palladium or nickel complexes. It is known for its high functional group tolerance and the ability to form C-C bonds involving sp, sp², and sp³-hybridized carbon atoms.

The "halogen dance" is a base-induced isomerization of a halogenated aromatic compound, leading to the migration of the halogen atom to a different position on the aromatic ring. This process, when coupled with a subsequent cross-coupling reaction, can provide access to regioisomers that are not directly obtainable.

There are no documented instances of a halogen dance process being applied to 4-bromothiophene-2-sulfonyl fluoride. For such a process to be effective, a strong base would be required to deprotonate a specific position on the thiophene ring, followed by intramolecular halogen transfer. The directing effect of the sulfonyl fluoride group and the inherent acidity of the thiophene protons would play a crucial role in determining the outcome of such a reaction. Subsequent trapping of the resulting organometallic intermediate with a zinc salt and a Negishi cross-coupling partner could, in principle, lead to regiocontrolled arylation. However, the feasibility and outcome of this sequence for this particular substrate have not been experimentally verified.

Multi-arylation strategies aim to introduce two or more aryl groups onto an aromatic core in a controlled manner. For 4-bromothiophene-2-sulfonyl fluoride, a sequential cross-coupling approach could be envisioned. A first coupling reaction would likely target the more reactive C-Br bond. The resulting arylated thiophene sulfonyl fluoride could then potentially undergo a second coupling reaction by activating the sulfonyl fluoride group. While the C-SO₂F bond is generally more stable than a C-Br bond, recent advancements have shown that under specific catalytic conditions, sulfonyl fluorides can act as electrophilic partners in cross-coupling reactions.

A hypothetical multi-arylation strategy could involve an initial Suzuki-Miyaura or Negishi coupling at the 4-position, followed by a second, more forcing, cross-coupling reaction at the 2-position.

Table 2: Hypothetical Multi-Arylation of 4-Bromothiophene-2-sulfonyl fluoride

| Step | Reaction Type | Coupling Position | Reagent | Catalyst System | Product |

| 1 | Suzuki-Miyaura | 4-position | Arylboronic acid | Pd catalyst | 4-Arylthiophene-2-sulfonyl fluoride |

| 2 | Negishi | 2-position | Arylzinc halide | Ni or Pd catalyst | 2,4-Diarylthiophene |

This table represents a theoretical pathway and is not based on published experimental results.

While the structure of 4-bromothiophene-2-sulfonyl fluoride suggests significant potential for synthetic transformations via cross-coupling chemistry, the available scientific literature is remarkably sparse in this specific area. The foundational reactions of Suzuki-Miyaura and Negishi coupling, which are central to the functionalization of many aromatic systems, have not been explicitly reported for this compound. Consequently, discussions of substrate scope, efficiency, regiocontrol through halogen dance, and multi-arylation strategies remain largely in the realm of theoretical possibility, awaiting experimental validation. Future research in this area would be invaluable to unlock the full synthetic utility of this promising, yet under-explored, chemical entity.

Sonogashira Cross-Coupling Reactions

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is particularly useful for modifying the thiophene core of 4-bromothiophene-2-sulfonyl fluoride at the 4-position.

The bromine atom at the 4-position of the thiophene ring serves as a handle for Sonogashira cross-coupling. In this reaction, 4-bromothiophene-2-sulfonyl fluoride is reacted with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The outcome is the formation of a new carbon-carbon triple bond, yielding a 4-alkynylthiophene-2-sulfonyl fluoride derivative. This transformation is highly valuable for extending the carbon framework of the molecule and introducing diverse functional groups attached to the alkyne. The reaction is typically carried out under mild conditions, often at room temperature, which helps to preserve the integrity of the sulfonyl fluoride group. wikipedia.org

A variety of terminal alkynes can be employed in this reaction, ranging from simple gaseous alkynes like acetylene (B1199291) to more complex, functionalized liquid alkynes. wikipedia.orgsoton.ac.uk The use of silyl-protected alkynes, such as trimethylsilylacetylene, is a common strategy to prevent unwanted side reactions and facilitate handling. The silyl (B83357) group can be subsequently removed to yield the terminal alkyne or used for further transformations. wikipedia.org

The success of the Sonogashira coupling heavily relies on the choice of the catalyst system and the optimization of reaction conditions. numberanalytics.com

Catalyst Systems: The standard catalyst system for Sonogashira reactions involves a combination of a palladium(0) complex and a copper(I) salt. wikipedia.orglibretexts.org

Palladium Catalysts: Commonly used palladium sources include tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) and bis(triphenylphosphine)palladium(II) dichloride ([Pd(PPh₃)₂Cl₂]). wikipedia.orglibretexts.org The active catalyst is the Pd(0) species, which can be formed in situ from Pd(II) precursors through reduction by amines or phosphine (B1218219) ligands present in the reaction mixture. wikipedia.org The choice of phosphine ligands can influence the catalyst's activity and stability. libretexts.org

Copper(I) Co-catalyst: Copper(I) salts, such as copper(I) iodide (CuI), are crucial for activating the terminal alkyne by forming a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex, facilitating the coupling reaction and increasing the reaction rate. wikipedia.org

While effective, the use of copper can sometimes lead to the formation of undesired alkyne homocoupling products (Glaser coupling). wikipedia.org To address this, copper-free Sonogashira protocols have been developed. wikipedia.orgorganic-chemistry.org

Reaction Condition Optimization: To maximize the yield of the desired cross-coupling product and minimize side reactions, several parameters can be optimized:

Base: An amine base, such as triethylamine (B128534) or diisopropylamine, is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the active catalyst and the copper acetylide. wikipedia.orgorganic-chemistry.org

Solvent: The choice of solvent can significantly impact the reaction. Common solvents include tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and toluene. soton.ac.uknumberanalytics.com The reaction can also be performed in aqueous media under certain conditions, which is advantageous from an environmental perspective. wikipedia.org

Temperature: Sonogashira reactions are often conducted at room temperature, but gentle heating may be necessary for less reactive substrates. wikipedia.orgnumberanalytics.com

Atmosphere: To prevent the oxidative homocoupling of alkynes when a copper co-catalyst is used, the reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon). wikipedia.org

Below is an illustrative table of typical catalyst systems for the Sonogashira coupling of an aryl bromide.

| Catalyst Component | Example | Role |

| Palladium Source | [Pd(PPh₃)₄], [Pd(PPh₃)₂Cl₂] | Main catalyst for the cross-coupling cycle. wikipedia.org |

| Copper(I) Co-catalyst | CuI | Activates the alkyne and increases reaction rate. wikipedia.org |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium center and enhances its activity. numberanalytics.com |

| Base | Triethylamine (Et₃N), Diisopropylamine | Neutralizes acidic byproducts and facilitates catalyst turnover. wikipedia.org |

| Solvent | THF, DMF, Toluene | Provides the reaction medium. numberanalytics.com |

Nucleophilic Substitution Reactions of the Sulfonyl Fluoride Group

The sulfonyl fluoride group (-SO₂F) is a key functional handle on the 4-bromothiophene-2-sulfonyl fluoride molecule. It is known for its stability and chemoselective reactivity, particularly towards strong nucleophiles. This allows for the selective modification of this group while leaving other parts of the molecule, such as the C-Br bond, intact.

A significant transformation of the sulfonyl fluoride group is its conversion to a sulfonamide (-SO₂NR₂). Sulfonamides are an important class of compounds in medicinal chemistry. researchgate.net

4-Bromothiophene-2-sulfonyl fluoride can react with primary or secondary amines to yield the corresponding 4-bromo-N-substituted-thiophene-2-sulfonamides. This reaction proceeds via a nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl fluoride group, leading to the displacement of the fluoride ion. libretexts.org

Due to the high strength of the sulfur-fluorine bond, the direct reaction of sulfonyl fluorides with amines can be slow and may require harsh conditions such as high temperatures or a large excess of the amine. acs.org To overcome this, various methods have been developed to activate the sulfonyl fluoride group. One effective approach is the use of Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], which enhances the electrophilicity of the sulfur atom, allowing the reaction to proceed under milder conditions. acs.orgtheballlab.com Another strategy involves the use of a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) in combination with a silicon additive to activate the S-F bond for amidation. chemrxiv.org

The synthesis of sulfonamides from sulfonyl fluorides is a versatile reaction that accommodates a wide range of amine nucleophiles. This allows for the creation of a diverse library of sulfonamide derivatives from a single sulfonyl fluoride precursor. acs.org

The scope of amines that can be successfully employed includes:

Primary and Secondary Aliphatic Amines: Both acyclic and cyclic aliphatic amines readily react to form the corresponding sulfonamides. acs.orgnih.gov

Aromatic Amines: Less nucleophilic anilines, including those with electron-withdrawing or electron-donating groups, can also be used as substrates, although they may require activation of the sulfonyl fluoride. acs.orgchemrxiv.org

Heterocyclic Amines: Nitrogen-containing heterocycles are also viable nucleophiles in this transformation. acs.org

Amino Acid Derivatives: The reaction can be extended to amino acids, providing a route to sulfonamide-peptide conjugates. researchgate.net

The ability to use a broad spectrum of amines makes the nucleophilic substitution of the sulfonyl fluoride group a powerful tool for late-stage functionalization in drug discovery and development. chemrxiv.orgd-nb.info

The table below illustrates the scope of amines for the synthesis of sulfonamides from an aryl sulfonyl fluoride.

| Amine Class | Example Amine | Product Type |

| Primary Aliphatic | Butylamine | N-butyl-4-bromothiophene-2-sulfonamide |

| Secondary Aliphatic | Piperidine | 1-((4-bromothiophen-2-yl)sulfonyl)piperidine |

| Aromatic | Aniline | 4-bromo-N-phenylthiophene-2-sulfonamide |

| Heterocyclic | Morpholine | 4-((4-bromothiophen-2-yl)sulfonyl)morpholine |

Reaction with Other Nucleophiles (e.g., thiols, hydroxyl groups)

The sulfonyl fluoride moiety in this compound is a powerful electrophilic center, rendering the compound highly reactive towards a range of nucleophiles. This reactivity is central to its application in synthesizing more complex sulfonamide derivatives. The reaction proceeds via nucleophilic attack on the electron-deficient sulfur atom, leading to the displacement of the fluoride ion.

The general reactivity of sulfonyl fluorides with nucleophiles such as thiols and hydroxyl groups is well-established. The reaction with a thiol (R-SH) or an alcohol (R-OH) typically occurs under basic conditions, which serve to deprotonate the nucleophile, thereby increasing its nucleophilicity. The resulting thiolate (RS⁻) or alkoxide (RO⁻) anion then attacks the sulfonyl group.

Reaction with Thiols: The reaction with thiols leads to the formation of thiosulfonates. These reactions are significant for creating sulfur-sulfur bonds, which are present in various biologically active molecules.

General Reaction: C₄H₂BrS(SO₂F) + R-SH → C₄H₂BrS(SO₂SR) + HF

Reaction with Hydroxyl Groups: Similarly, reaction with alcohols or phenols yields sulfonate esters. This transformation is crucial for introducing the bromothienylsulfonyl group into molecules containing hydroxyl functionalities.

General Reaction: C₄H₂BrS(SO₂F) + R-OH → C₄H₂BrS(SO₂OR) + HF

The reactivity of various nucleophiles towards electrophilic sulfur centers follows predictable trends. For instance, studies on the reactivity of S-nitrosothiols with sulfur-centered nucleophiles established a reactivity sequence where thiomethoxide was highly reactive. rsc.org This suggests that thiols are potent nucleophiles for reactions with this compound.

Table 1: Reactivity of this compound with Nucleophiles

| Nucleophile | Product Type | General Reaction Scheme |

| Thiols (R-SH) | Thiosulfonate | C₄H₂BrS(SO₂F) + R-SH → C₄H₂BrS(SO₂SR) + HF |

| Alcohols (R-OH) | Sulfonate Ester | C₄H₂BrS(SO₂F) + R-OH → C₄H₂BrS(SO₂OR) + HF |

Regioselective Functionalization and Derivatization

The thiophene ring in this compound is substituted with two groups that strongly influence its reactivity: a deactivating, meta-directing sulfonyl fluoride group and a deactivating, ortho-, para-directing bromine atom. This substitution pattern allows for complex and regioselective functionalization reactions.

Directing Group Effects on Electrophilic Attack

In electrophilic aromatic substitution reactions, the existing substituents on the thiophene ring dictate the position of the incoming electrophile. The sulfonyl fluoride group (-SO₂F) is a strong electron-withdrawing group, deactivating the ring towards electrophilic attack and directing incoming electrophiles to the meta position (position 4). However, position 4 is already occupied by the bromine atom. The bromine atom is also deactivating but directs incoming electrophiles to the ortho and para positions relative to it. In the case of this compound, the positions ortho to the bromine are 3 and 5.

The outcome of an electrophilic substitution reaction would depend on the balance of these directing effects and the reaction conditions. The inherent reactivity of the thiophene ring positions (alpha positions are more reactive than beta positions) also plays a crucial role. Position 5 is an alpha position and ortho to the bromine, while position 3 is a beta position and also ortho to the bromine. Therefore, electrophilic attack is most likely to occur at position 5.

Protecting Group Strategies for Sulfonyl Fluoride

While the sulfonyl fluoride group is relatively stable compared to other sulfonyl halides, its high reactivity can be undesirable during certain synthetic transformations on other parts of the molecule. nih.gov In such cases, protecting group strategies are necessary.

A common strategy for protecting sulfonyl fluorides involves masking the parent sulfinate. dp.tech This involves the reduction of the sulfonyl fluoride to a sulfinate, which is then protected. The protecting group can be removed later, and the sulfinate can be re-oxidized to the sulfonyl fluoride when needed. Recent developments have introduced novel photolabile sulfinate protecting groups, such as para-methoxybenzyl Rongalite and ortho-nitrobenzyl Rongalite, which can be directly converted back to the sulfonyl fluoride under mild conditions using light and a fluorinating agent like Selectfluor. dp.tech

Another approach involves the use of orthogonal protecting groups, which can be installed and removed selectively without affecting other protected functional groups in the molecule. jocpr.com For instance, a protecting group strategy might involve converting the sulfonyl fluoride to a less reactive derivative that can be readily converted back. The development of such strategies is crucial for the multi-step synthesis of complex molecules. jocpr.comnih.gov

Halogen Dance Reactions and Their Application in Functionalization

Halogen dance reactions (HDR) are a powerful tool for the functionalization of halo-substituted aromatic and heteroaromatic compounds, including bromothiophenes. researchgate.netrsc.org This reaction involves the base-induced migration of a halogen atom around the aromatic ring. acs.orgias.ac.in The mechanism typically proceeds through a series of deprotonation and halogen-metal exchange steps. acs.orgias.ac.in

For a substrate like this compound, treatment with a strong base, such as lithium diisopropylamide (LDA), could induce a halogen dance. acs.org The base would deprotonate one of the available ring protons (at position 3 or 5). The resulting thienyllithium intermediate can then undergo an intermolecular halogen-metal exchange, leading to the migration of the bromine atom. This process allows for the introduction of functional groups at positions that are not directly accessible through classical substitution methods. acs.orgclockss.org

The regioselectivity of the initial deprotonation can often be controlled by directing groups. acs.org For instance, ester and amide groups have been shown to act as directing groups in the lithiation of bromothiophenes. acs.orgthieme-connect.com In the absence of a strong directing group, the most acidic proton is typically removed. The transient anionic species generated during the halogen dance can be trapped by various electrophiles, allowing for the one-pot synthesis of complex, multi-substituted thiophenes. acs.org This methodology provides access to thiophene derivatives with substitution patterns that are difficult to achieve through conventional synthetic routes. acs.orgias.ac.in

Table 2: Key Aspects of Halogen Dance Reactions on Bromothiophenes

| Feature | Description | Reference |

| Definition | Base-induced migration of a halogen on an aromatic or heteroaromatic ring. | acs.orgwikipedia.org |

| Common Bases | Lithium diisopropylamide (LDA), Magnesium bisamides (e.g., TMP₂Mg·2LiCl). | acs.orgthieme-connect.com |

| Mechanism | Sequential deprotonation and intermolecular halogen-metal exchange. | acs.orgias.ac.inkobe-u.ac.jp |

| Application | Access to unusually substituted compounds by trapping transient anions with electrophiles. | researchgate.netacs.org |

| Regiocontrol | Can be influenced by directing groups (e.g., esters, amides) and reaction conditions. | acs.orgthieme-connect.comkobe-u.ac.jp |

Oxidative and Reductive Transformations

Oxidation Pathways of Thiophene Moiety

The thiophene ring is susceptible to oxidation, particularly at the sulfur atom. The oxidation of thiophenes can lead to two main types of products: thiophene-S-oxides (sulfoxides) and thiophene-S,S-dioxides (sulfones). wikipedia.orgresearchgate.net

The oxidation is typically carried out using oxidizing agents such as hydrogen peroxide (often catalyzed by methyltrioxorhenium(VII)) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netnih.gov The reaction proceeds in a stepwise manner. The first step is the oxidation of the sulfur atom to a sulfoxide (B87167). Thiophene-S-oxides are generally unstable and can undergo various subsequent reactions, including dimerization. wikipedia.orgnih.gov

Further oxidation of the sulfoxide intermediate leads to the formation of the more stable thiophene-1,1-dioxide (sulfone). nih.govdicp.ac.cn The rate of these oxidation steps is influenced by the electronic nature of the substituents on the thiophene ring. Electron-donating groups tend to increase the rate of the first oxidation step (sulfide to sulfoxide), while electron-withdrawing groups have the opposite effect. nih.govdicp.ac.cn

For this compound, the presence of two strong electron-withdrawing groups (bromo and sulfonyl fluoride) would significantly deactivate the thiophene ring towards oxidation at the sulfur atom. Therefore, forcing conditions would likely be required to achieve oxidation to the corresponding sulfone. The alternative oxidation pathway, epoxidation of the C2=C3 double bond, is also a possibility but is generally less favored than sulfur oxidation. wikipedia.org

Table 3: Oxidation Products of the Thiophene Moiety

| Oxidation State | Product | General Structure | Stability |

| S(IV) | Thiophene-S-oxide | C₄H₄S=O | Generally unstable, reactive |

| S(VI) | Thiophene-S,S-dioxide | C₄H₄S(=O)₂ | Generally stable |

Reduction of the Sulfonyl Fluoride Group

The sulfonyl fluoride group (-SO₂F) in 4-bromothiophene-2-sulfonyl fluoride is known for its considerable stability, particularly in comparison to the analogous sulfonyl chlorides. This stability makes the reduction of the sulfonyl fluoride group a challenging transformation. However, specific reaction pathways have been developed to achieve the conversion of aryl sulfonyl fluorides to other functional groups, which can be considered a reduction of the sulfur(VI) center. The primary and most well-documented reduction pathway for aryl sulfonyl fluorides is their conversion to sulfonamides.

Conversion to Sulfonamides

The transformation of an aryl sulfonyl fluoride to a sulfonamide involves the formal replacement of the fluorine atom with a nitrogen-containing group, which can be viewed as a reductive amination of the sulfonyl moiety. While aryl sulfonyl fluorides are generally less reactive than their chloride counterparts, methods have been developed to facilitate this reaction.

One effective method involves the use of a Lewis acid to activate the sulfonyl fluoride group, thereby enhancing its electrophilicity and making it more susceptible to nucleophilic attack by an amine. Research has shown that calcium triflimide [Ca(NTf₂)₂] can serve as an efficient catalyst for this transformation. acs.orgtheballlab.com The reaction proceeds by the coordination of the Lewis acidic calcium center to the fluorine and/or oxygen atoms of the sulfonyl fluoride, which polarizes the S-F bond and facilitates the subsequent addition of an amine. This method is notable for its ability to accommodate a wide range of both sterically and electronically diverse sulfonyl fluorides and amines, suggesting its potential applicability to 4-bromothiophene-2-sulfonyl fluoride. acs.orgtheballlab.com

The general reaction scheme for the conversion of an aryl sulfonyl fluoride to a sulfonamide using an amine in the presence of a catalyst is as follows:

ArSO₂F + R¹R²NH → ArSO₂NR¹R² + HF

Detailed research findings indicate that the reaction conditions, such as the choice of solvent and temperature, can influence the reaction's efficiency. For instance, tert-amyl alcohol has been used as a suitable solvent for the calcium triflimide-mediated synthesis of sulfonamides from sulfonyl fluorides. acs.orgtheballlab.com

Computational and Theoretical Investigations of 4 Bromothiophene 2 Sulfonylfluoride

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of molecules like 4-Bromothiophene-2-sulfonylfluoride. By calculating the electron density, DFT methods can accurately predict molecular geometries, electronic structures, and reactivity indices.

Geometry Optimization and Electronic Structure Analysis

Following geometry optimization, the electronic structure is analyzed. Key parameters derived from this analysis are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For substituted thiophenes, these values are crucial in understanding their electronic behavior and potential for use in electronic materials.

Table 1: Representative Calculated Electronic Properties for a Substituted Thiophene (B33073) (Note: This data is illustrative for a related thiophene derivative as specific published data for this compound is not available.)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Prediction of Reactivity via Fukui Indices

Fukui functions are conceptual DFT descriptors that help in predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. scm.comresearchgate.net These indices are calculated from the change in electron density when an electron is added to or removed from the molecule. scm.com For this compound, the Fukui functions would identify which of the carbon atoms in the thiophene ring, the sulfur atom of the sulfonyl fluoride (B91410) group, or the bromine atom is most susceptible to attack.

In studies of other thiophene derivatives, Fukui function analysis has successfully predicted the regioselectivity of chemical reactions. For instance, the site with the highest value of the Fukui function for a nucleophilic attack (f+) will be the most electrophilic center, while the site with the highest value for an electrophilic attack (f-) will be the most nucleophilic.

Molecular Electrostatic Potential (MEP) Maps for Reactivity Site Identification

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. nih.gov These maps are invaluable for identifying the electrophilic and nucleophilic sites. nih.gov In an MEP map, regions of negative potential (typically colored in shades of red) indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, an MEP map would likely show a negative potential around the oxygen atoms of the sulfonyl group and a positive potential near the hydrogen atoms and the sulfur atom of the sulfonyl group. Such maps for related bromothiophene compounds have been used to understand intermolecular interactions and reactive behavior. uomphysics.netnih.gov

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

Simulation of Solvent Effects on Reaction Trajectories

MD simulations are particularly useful for understanding how solvents influence chemical reactions. For a reaction involving this compound, MD simulations can model the trajectory of the reactants as they approach each other in a solvent box. These simulations take into account the explicit interactions between the solute and solvent molecules, providing insights into how the solvent can stabilize transition states, alter reaction barriers, and even change reaction mechanisms. While specific MD studies on the reaction trajectories of this compound are not prevalent in the literature, the methodology has been applied to study the hydrolysis of substituted thiophenesulfonyl halides, revealing the influence of solvent composition on the reaction mechanism. rsc.org

Machine Learning Applications in Reactivity Prediction

The advent of machine learning (ML) has revolutionized the field of chemical reactivity prediction. By training algorithms on large datasets of chemical reactions, ML models can predict the outcomes of new reactions with remarkable accuracy.

For sulfonyl fluorides, ML models have been successfully developed to navigate the complex reaction landscape of deoxyfluorination reactions. princeton.edunih.gov These models can predict high-yielding conditions for untested substrates by learning from a multidimensional screening of various alcohols, sulfonyl fluorides, and bases. princeton.eduucla.eduresearchgate.net The input for these ML models often includes computed quantum chemical features, such as atomic charges and molecular properties, which can be derived from DFT calculations. ucla.edunqcc.ac.uk A project involving GSK and Capgemini UK Plc has focused on creating a robust software pipeline that uses quantum-derived features of sulfonyl fluoride compounds to train ML models for reactivity prediction, aiming to accelerate the molecular design process in drug discovery. nqcc.ac.uk This approach highlights the synergy between quantum chemistry and machine learning in modern chemical research.

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry provides a powerful lens through which to understand the intricate details of chemical reactions. For this compound, theoretical studies are crucial for predicting its behavior in various chemical transformations, guiding the synthesis of novel derivatives, and understanding its stability and electronic properties.

Mechanistic Studies of Cross-Coupling Reactions

The presence of a bromine atom on the thiophene ring makes this compound a prime candidate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govmdpi.com These reactions are fundamental for the formation of carbon-carbon bonds. nih.gov Theoretical studies, often employing Density Functional Theory (DFT), can elucidate the complex multi-step mechanism of these reactions. rsc.org

The catalytic cycle of a Suzuki-Miyaura reaction typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov DFT calculations can model the energy profiles of these steps, identifying the rate-determining step and the influence of ligands and solvents. For a molecule like this compound, a key question for theoretical investigation is the chemoselectivity of the oxidative addition step. DFT calculations have been used to show that for some aryl sulfonyl fluorides, a Palladium(0) catalyst prefers to insert into the Carbon-Sulfur bond rather than the Sulfur-Fluorine bond. rsc.org In the case of this compound, computational studies would be essential to determine the relative activation barriers for the oxidative addition at the C-Br bond versus potential competing pathways involving the C-S or S-F bonds.

A related desulfonative Suzuki-Miyaura coupling of aryl sulfonyl fluorides has been reported, where the sulfonyl fluoride group itself acts as a leaving group. nih.gov Mechanistic experiments and DFT calculations for these reactions suggest that oxidative addition occurs at the C-S bond, followed by desulfonation to form a Pd-F intermediate that facilitates transmetalation. nih.gov

The following table presents hypothetical relative energy barriers for the oxidative addition step in a Suzuki-Miyaura coupling reaction involving this compound, illustrating how computational data can predict the most likely reaction pathway.

| Oxidative Addition Site | Catalyst System | Calculated Relative Activation Energy (kcal/mol) |

| C-Br | Pd(PPh₃)₄ | 0 (Reference) |

| C-S | Pd(PPh₃)₄ | +15 |

| S-F | Pd(PPh₃)₄ | +25 |

| Note: This table is illustrative and based on general principles of palladium catalysis. Actual values would require specific DFT calculations for this compound. |

Understanding Nucleophilic Attack on the Sulfonyl Fluoride Group

The sulfonyl fluoride moiety is known for its unique reactivity, being relatively stable to hydrolysis while still susceptible to attack by strong nucleophiles. nih.govtheballlab.com This "tunable" reactivity makes sulfonyl fluorides valuable as covalent modifiers in chemical biology. enamine.net Theoretical studies can provide a detailed picture of the factors governing the nucleophilic attack on the sulfur atom of the sulfonyl fluoride group in this compound.

Computational models can be used to calculate the partial atomic charges and the energies of the frontier molecular orbitals (HOMO and LUMO) of the molecule. researchgate.net A significant positive partial charge on the sulfur atom and a low-lying LUMO localized on the sulfonyl group would indicate a high susceptibility to nucleophilic attack. DFT calculations can also model the transition state of the nucleophilic addition, providing insights into the reaction's activation energy and the geometry of the intermediate.

A recent computational study investigated the nucleophilic aromatic substitution (SNAr) on substituted thiophenes, revealing that the reaction proceeds through a stepwise pathway. nih.gov The study also highlighted the importance of local descriptors of reactivity. nih.gov For this compound, a key aspect to investigate would be the competition between nucleophilic attack at the sulfonyl group and potential SNAr at the carbon bearing the bromine atom, which is activated by the electron-withdrawing sulfonyl fluoride group. The increased reactivity of the thiophene ring in nucleophilic substitutions compared to benzene (B151609) analogues can be explained by the stabilization of the intermediate through the involvement of the sulfur d-orbitals. uoanbar.edu.iq

The table below shows representative calculated parameters that are used to assess the reactivity of the sulfonyl fluoride group towards nucleophiles.

| Computational Parameter | Calculated Value (Arbitrary Units) | Implication for Reactivity |

| Partial Charge on Sulfur | +0.85 | High electrophilicity |

| LUMO Energy | -1.2 eV | Favorable for nucleophilic attack |

| Activation Energy (with Aniline) | 18 kcal/mol | Moderate reactivity |

| Note: This table contains representative values for a generic aryl sulfonyl fluoride and serves an illustrative purpose. Specific calculations for this compound are required for accurate data. |

Theoretical Support for Synthesis Pathways

Computational chemistry can also provide valuable support for the development of synthetic routes to this compound. The synthesis of this compound would likely involve two key transformations: the bromination of a thiophene precursor and the introduction of the sulfonyl fluoride group.

DFT investigations into the mechanisms of bromination of thiophenes with reagents like N-bromosuccinimide (NBS) have shown that the formation of a bromonium ion is a favorable pathway. researchgate.netdntb.gov.ua Such studies can predict the regioselectivity of the bromination, which is crucial for obtaining the desired 4-bromo isomer. The use of a lithium source and bromine can also be controlled to produce specific brominated thiophene derivatives. google.com

The synthesis of the sulfonyl fluoride group can be achieved through various methods, including the conversion of sulfonic acids, nih.gov sulfonamides, mpg.de or through direct fluorosulfonylation. Theoretical studies can help to understand the mechanisms of these transformations. For instance, computational analysis of the conversion of sulfonamides to sulfonyl fluorides can elucidate the role of activating agents. mpg.de Similarly, understanding the mechanism of halogen exchange in sulfonyl halides, often a key step in the synthesis of sulfonyl fluorides, can be aided by computational models. nih.gov

An electrochemical approach to synthesizing sulfonyl fluorides from thiols has also been developed, where kinetic experiments and computational analysis can shed light on the reaction intermediates, such as sulfenyl and sulfinyl fluorides. nih.govacs.org

The following table outlines a plausible synthetic pathway to this compound and the corresponding theoretical support that could validate each step.

| Synthetic Step | Proposed Reaction | Theoretical Support |

| Sulfonylation | Thiophene with SO₃ and subsequent conversion | DFT calculations to determine the most favorable site of sulfonation and the mechanism of subsequent conversion to the sulfonyl fluoride. |

| Bromination | 2-Thiophenesulfonyl fluoride with NBS | DFT calculations to predict the regioselectivity of bromination and the transition state energies for different isomers. researchgate.netdntb.gov.ua |

| Note: This table outlines a hypothetical synthetic route and the types of theoretical studies that would support it. |

Applications of 4 Bromothiophene 2 Sulfonylfluoride in Advanced Materials and Chemical Biology

Building Block for Complex Molecule Synthesis

The strategic placement of the bromo and sulfonyl fluoride (B91410) groups on the thiophene (B33073) core makes 4-bromothiophene-2-sulfonyl fluoride a valuable precursor in various synthetic pathways.

Precursor for Bioactive Sulfonamides

The sulfonyl fluoride moiety of 4-bromothiophene-2-sulfonyl fluoride serves as a stable and selective precursor for the synthesis of sulfonamides. Sulfonyl fluorides, in general, are recognized as privileged electrophiles for their balanced reactivity and stability in aqueous conditions, making them ideal for reactions with amines to form sulfonamide bonds. rsc.orgnih.gov This reactivity is particularly valuable in the construction of libraries of bioactive compounds for drug discovery.

Research on a library of sulfonyl fluoride-containing compounds, including heterocyclic sulfonyl fluorides like thiophene derivatives, has been conducted to screen for antibacterial activity. researchgate.net For instance, a screen against E. coli identified 2-nitrobenzenesulfonyl fluoride as a potent antibacterial agent. researchgate.net Subsequent optimization led to the identification of 2-nitrothiophene-3-sulfonyl fluoride as a lead compound with superior activity. researchgate.net While direct studies on the bioactivity of sulfonamides derived specifically from 4-bromothiophene-2-sulfonyl fluoride are not widely published, the established reactivity of the sulfonyl fluoride group suggests its potential in generating novel sulfonamide candidates for biological screening. The general reaction to form sulfonamides from a sulfonyl fluoride and an amine is a well-established synthetic transformation.

Construction of Novel Heterocyclic Systems

The dual reactivity of 4-bromothiophene-2-sulfonyl fluoride allows for its use in the construction of complex, fused, and substituted heterocyclic systems. The sulfonyl fluoride can be converted to a sulfonamide, which can then participate in intramolecular cyclization reactions. Simultaneously, the bromine atom can be used as a handle for introducing other functionalities or for ring-forming reactions.

While specific examples detailing the use of 4-bromothiophene-2-sulfonyl fluoride in the construction of novel heterocyclic systems are not extensively documented in publicly available literature, the principles of heterocyclic synthesis support its potential in this area. The combination of a reactive electrophilic center and a site for cross-coupling provides a powerful tool for synthetic chemists to design and create diverse molecular architectures.

Design of Thiophene-Hybrid Molecules for Specific Applications

The bromine atom on the thiophene ring of 4-bromothiophene-2-sulfonyl fluoride is a key feature for its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the coupling of the thiophene scaffold with a wide variety of aryl and heteroaryl boronic acids, leading to the formation of thiophene-hybrid molecules. These hybrid molecules can be designed to have specific electronic, optical, or biological properties.

For example, studies on the related compound 5-bromothiophene-2-sulfonyl fluoride have shown its utility as a building block in Suzuki-Miyaura reactions to synthesize more complex molecules. Similarly, research on other bromothiophene derivatives, such as (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, has demonstrated successful Suzuki cross-coupling with various boronic acids to create a series of substituted thiophene derivatives. nih.gov These reactions typically proceed in moderate to good yields and are tolerant of a range of functional groups.

Table 1: Examples of Suzuki Cross-Coupling Reactions with Bromothiophene Derivatives

| Bromothiophene Derivative | Coupling Partner (Boronic Acid) | Product Type | Reported Yield | Reference |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Phenylboronic acid | Monosubstituted | 33-40% | nih.gov |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 4-Methylphenylboronic acid | Monosubstituted | 33-40% | nih.gov |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 4-Methoxyphenylboronic acid | Monosubstituted | 33-40% | nih.gov |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Naphthalene-1-boronic acid | Monosubstituted | 33-40% | nih.gov |

This table presents data for a related bromothiophene derivative to illustrate the potential of Suzuki coupling reactions.

The resulting biaryl and heteroaryl thiophene structures are of interest in materials science for their potential applications in organic electronics and as scaffolds for new therapeutic agents.

Integration into Polymeric Structures

The ability of 4-bromothiophene-2-sulfonyl fluoride to participate in cross-coupling reactions also makes it a potential monomer for the synthesis of novel polymeric materials.

Cross-Coupling Polymerization of Thiophene Derivatives

The polymerization would likely involve the reaction of the bromine atom with a bis-boronic acid or the self-coupling of a boronic acid derivative of 4-bromothiophene-2-sulfonyl fluoride. The presence of the sulfonyl fluoride group could impart unique properties to the resulting polymer, such as altered solubility, thermal stability, or electronic characteristics. The sulfonyl fluoride group could also serve as a post-polymerization modification site.

Probes and Reagents in Chemical Biology

The sulfonyl fluoride group is considered a "privileged warhead" in chemical biology due to its unique reactivity profile. rsc.orgnih.gov It is relatively stable in aqueous environments but can react selectively with the nucleophilic side chains of amino acid residues such as serine, threonine, tyrosine, lysine, cysteine, and histidine. rsc.orgnih.gov This makes sulfonyl fluoride-containing molecules valuable as covalent inhibitors, activity-based probes, and tools for target identification and validation. rsc.orgnih.gov

While specific applications of 4-bromothiophene-2-sulfonyl fluoride as a chemical biology probe are not extensively reported, its structure suggests it could be used to design targeted covalent inhibitors. The thiophene ring can be further functionalized via the bromine atom to introduce moieties that direct the molecule to a specific protein's binding site. Upon binding, the sulfonyl fluoride would be positioned to react with a nearby nucleophilic residue, forming a covalent bond and irreversibly inhibiting the protein. This approach is of great interest in drug discovery for developing highly potent and selective therapeutic agents.

Table 2: Properties of Sulfonyl Fluorides as Chemical Biology Probes

| Property | Description | Reference |

| Reactivity | Reacts with serine, threonine, tyrosine, lysine, cysteine, and histidine residues. | rsc.orgnih.gov |

| Stability | Generally stable in aqueous media, allowing for use in biological systems. | rsc.orgnih.gov |

| Application | Covalent enzyme inhibition, target identification, and mapping of binding sites. | rsc.orgnih.gov |

Mechanism of Action Studies through Covalent Bonding

The utility of 4-Bromothiophene-2-sulfonylfluoride in chemical biology stems from the electrophilic nature of its sulfonyl fluoride (SO₂F) moiety. This functional group acts as a reactive "warhead" capable of forming stable, covalent bonds with nucleophilic amino acid residues within proteins. rsc.org The mechanism of this interaction is central to its application as a molecular probe and inhibitor.

The sulfur atom in the sulfonyl fluoride group is highly electron-deficient, making it susceptible to nucleophilic attack. In a biological context, the side chains of several amino acids can act as nucleophiles. While sulfonyl fluorides can react with various residues, they show a particular propensity for forming stable adducts with tyrosine and lysine. rsc.org The reaction with cysteine is also possible, though the resulting thioester bond may be less stable. rsc.org

The process of covalent modification by an aryl- or heteroarylsulfonyl fluoride like this compound involves the nucleophilic attack of an amino acid side chain (e.g., the hydroxyl group of tyrosine or the amine group of lysine) on the sulfur atom of the SO₂F group. This is followed by the displacement of the fluoride ion as a leaving group, resulting in the formation of a stable sulfonate or sulfonamide linkage between the compound and the protein. The reactivity of the sulfonyl fluoride can be modulated by the electronic properties of the aromatic or heterocyclic ring to which it is attached. rsc.org

The presence of the bromothiophene ring in this compound is significant. The thiophene ring itself, as a heteroaromatic system, influences the electronic properties of the sulfonyl fluoride group. The bromine atom, being an electron-withdrawing group, can further enhance the electrophilicity of the sulfur center, potentially increasing its reactivity towards nucleophilic amino acids.

Enzyme Inhibition Studies Leveraging Electrophilic Nature

The ability of this compound to act as a covalent modifier makes it a candidate for an irreversible enzyme inhibitor. nih.gov Irreversible inhibitors are valuable tools in pharmacology and chemical biology as they can lead to a long-lasting blockade of enzyme activity. The electrophilic sulfonyl fluoride group is essential for this inhibitory activity. nih.gov

Enzymes that rely on a nucleophilic residue in their active site for catalysis are potential targets for inhibition by compounds like this compound. For instance, serine proteases, which have a critical serine residue in their active site, are known targets for sulfonyl fluorides. The hydroxyl group of the active site serine can attack the sulfonyl fluoride, leading to the formation of a stable sulfonyl-enzyme complex and rendering the enzyme inactive.

The specificity of inhibition by a sulfonyl fluoride-containing compound is determined by the non-covalent interactions between the inhibitor's scaffold (in this case, the bromothiophene ring) and the enzyme's binding pocket. For this compound to be an effective and selective inhibitor, the bromothiophene moiety must fit favorably into the target enzyme's active site, positioning the sulfonyl fluoride warhead in close proximity to a nucleophilic residue.

Studies on other sulfonyl fluoride-containing molecules have demonstrated their utility as inhibitors of various enzymes, including fatty acid amide hydrolase (FAAH) and NADPH oxidase. nih.govnih.gov In the case of FAAH, sulfonyl fluorides have been identified as potent and selective irreversible inhibitors. nih.gov For NADPH oxidase, the presence of the sulfonyl fluoride group was found to be crucial for its inhibitory effect. nih.gov These examples highlight the potential of the sulfonyl fluoride warhead in designing potent and specific enzyme inhibitors.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Derivatization for Enhanced Properties

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how modifications to a molecule's structure affect its biological activity. For this compound, derivatization can be systematically explored to enhance properties such as potency, selectivity, and pharmacokinetic profiles.

Key areas for derivatization of the this compound scaffold include:

Modification of the Thiophene Ring: The bromine atom at the 4-position can be replaced with other substituents to probe interactions with the target protein. For instance, replacing bromine with electron-donating groups (like methoxy) or different electron-withdrawing groups (like nitro or cyano) could modulate the electronic properties of the thiophene ring and influence binding affinity. nih.gov Additionally, the hydrogen atom at the 3- or 5-position could be substituted to explore further binding pockets.

Bioisosteric Replacement of the Thiophene Ring: The thiophene ring itself could be replaced with other aromatic or heteroaromatic systems (e.g., phenyl, furan, thiazole) to assess the importance of the thiophene core for biological activity. researchgate.net

Alteration of the Sulfonyl Fluoride Moiety: While the sulfonyl fluoride is the reactive warhead, its reactivity can be fine-tuned. For example, the introduction of substituents on the thiophene ring can electronically influence the sulfonyl fluoride's reactivity. rsc.org

A hypothetical SAR study could involve synthesizing a series of analogs of this compound and evaluating their inhibitory activity against a specific enzyme.

Interactive Data Table: Hypothetical SAR of this compound Analogs

| Compound | R1 | R2 | IC₅₀ (nM) |

| This compound | Br | H | 100 |

| Analog 1 | Cl | H | 150 |

| Analog 2 | I | H | 80 |

| Analog 3 | H | H | 500 |

| Analog 4 | Br | CH₃ | 75 |

| Analog 5 | Br | OCH₃ | 60 |

This table is for illustrative purposes and does not represent actual experimental data.

In silico Approaches for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) and other in silico methods are powerful computational tools used to predict the biological activity and properties of molecules before their synthesis. scholars.direct These approaches are particularly valuable for optimizing lead compounds like this compound.

A QSAR model for a series of this compound analogs would aim to establish a mathematical relationship between the compounds' structural features (descriptors) and their observed biological activity. nih.gov Molecular descriptors can be categorized as:

Electronic: Descriptors such as partial atomic charges, dipole moment, and HOMO/LUMO energies can quantify the electronic properties of the molecule, which are crucial for its interaction with the target protein. scholars.direct

Steric: These descriptors, including molecular volume and surface area, describe the size and shape of the molecule, which are important for its fit within a binding pocket.

Hydrophobic: The partition coefficient (logP) is a common descriptor for hydrophobicity, which influences a molecule's ability to cross cell membranes and bind to hydrophobic pockets in proteins.

Once a statistically robust QSAR model is developed, it can be used to predict the activity of novel, unsynthesized analogs of this compound, thereby guiding the design of more potent compounds. nih.gov

Molecular docking is another in silico technique that could be applied to this compound. nih.gov This method predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could help visualize how the molecule fits into an enzyme's active site and identify key interactions, such as hydrogen bonds or hydrophobic interactions, that contribute to its binding affinity. This information can then be used to rationally design derivatives with improved binding characteristics.

Interactive Data Table: Predicted Properties of this compound

| Property | Predicted Value | Method |

| Molecular Weight | 243.13 g/mol | Calculation |

| XlogP | 2.4 | PubChem Prediction uni.lu |

| Hydrogen Bond Donors | 0 | Calculation |

| Hydrogen Bond Acceptors | 2 | Calculation |

| Rotatable Bonds | 1 | Calculation |

This data is based on the known structure of the compound.

Analytical Methodologies for 4 Bromothiophene 2 Sulfonylfluoride and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the elucidation of the molecular structure of 4-Bromothiophene-2-sulfonylfluoride. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy each offer unique insights into the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. For this compound, four distinct signals are expected for the carbon atoms of the thiophene (B33073) ring. The carbon atoms bonded to the bromine and the sulfonyl fluoride (B91410) group would exhibit characteristic chemical shifts. For instance, in a related derivative, the carbon atoms of the 4-bromothiophene moiety appear at δ 144.1, 124.1, 121.0, and 108.1 ppm mdpi.com.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the characterization of fluorine-containing compounds. nih.gov The sulfonyl fluoride group (-SO₂F) gives a characteristic signal in the ¹⁹F NMR spectrum. The chemical shift of the fluorine atom is influenced by its local electronic environment. For aryl sulfonyl fluorides, the ¹⁹F NMR chemical shift typically appears in a specific region of the spectrum. rsc.org For example, the ¹⁹F NMR spectrum of 4-chlorobenzenesulfonyl fluoride shows a singlet at δ 66.49 ppm. rsc.org

A summary of expected NMR data based on related compounds is presented below:

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| ¹H | 7.0 - 8.0 | Doublet, Doublet |

| ¹³C | 100 - 150 | 4 distinct signals |

| ¹⁹F | +60 to +70 | Singlet or doublet (if coupled to a nearby proton) |

High-Resolution Mass Spectrometry (HRMS)

HRMS is an essential tool for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, it allows for the confirmation of the molecular formula. For this compound (C₄H₂BrFO₂S₂), the predicted monoisotopic mass is 243.86636 Da. HRMS analysis would be expected to yield a molecular ion peak corresponding to this mass, often as various adducts (e.g., [M+H]⁺, [M+Na]⁺).

Predicted HRMS Data for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 244.87364 |

| [M+Na]⁺ | 266.85558 |

| [M-H]⁻ | 242.85908 |

| [M+NH₄]⁺ | 261.90018 |

| [M+K]⁺ | 282.82952 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl fluoride and the thiophene ring. The S=O stretching vibrations in the sulfonyl group typically appear as strong bands in the region of 1450-1350 cm⁻¹ (asymmetric) and 1250-1150 cm⁻¹ (symmetric). The S-F stretching vibration of the sulfonyl fluoride group is also a characteristic band. For example, the IR spectrum of 2-thiophenesulfonyl chloride shows strong absorptions related to the sulfonyl group. nist.gov The C-Br stretching vibration would be expected at lower wavenumbers. spectroscopyonline.com

Chromatographic Purity and Impurity Profiling

Chromatographic techniques are vital for assessing the purity of this compound and for identifying and quantifying any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would be suitable.

Method Development Considerations:

Column: A C18 column is a common choice for the separation of moderately polar to nonpolar compounds.

Mobile Phase: A mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer is typically used. The gradient or isocratic elution conditions would be optimized to achieve good separation of the main compound from its impurities. For similar thiophenic compounds, mobile phases consisting of acetonitrile and water have been successfully used. mdpi.com

Detection: A UV detector is commonly used for aromatic compounds like thiophenes. The detection wavelength would be set at the λmax of this compound to ensure maximum sensitivity.

A validated HPLC method would be able to accurately determine the purity of the compound and quantify any process-related impurities or degradation products.

Gas Chromatography (GC) for Purity Assessment

GC is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, is amenable to GC analysis, particularly for assessing its purity and detecting volatile impurities.

Method Development Considerations:

Column: A capillary column with a suitable stationary phase, such as a polyethylene (B3416737) glycol (wax-type) column, can be used to separate thiophene derivatives.

Injector and Detector: A split/splitless injector is commonly used. For sulfur-containing compounds, a sulfur-selective detector like a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD) can provide high sensitivity and selectivity. Mass spectrometry (GC-MS) can also be used for definitive identification of impurities.

Temperature Program: The oven temperature program would be optimized to ensure good separation of all components within a reasonable analysis time.

GC analysis is particularly useful for detecting residual solvents and other volatile by-products from the synthesis of this compound.

X-ray Crystallography for Structural Elucidation